1,4,7,10,13,16-Hexaoxacycloicosane
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Overview
Description
1,4,7,10,13,16-Hexaoxacycloicosane, also known as 18-Crown-6, is a macrocyclic compound with the molecular formula C12H24O6. It is a type of crown ether, characterized by its ability to form stable complexes with various cations. The compound is a white, hygroscopic crystalline solid with a relatively low melting point .
Preparation Methods
1,4,7,10,13,16-Hexaoxacycloicosane can be synthesized through a modified Williamson ether synthesis. This involves reacting triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . The reaction proceeds as follows:
(CH2OCH2CH2Cl)2+(CH2OCH2CH2OH)2+2KOH→(CH2CH2O)6+2KCl+2H2O
Industrial production methods often involve the oligomerization of ethylene oxide, which can be purified by distillation or recrystallization from hot acetonitrile .
Chemical Reactions Analysis
1,4,7,10,13,16-Hexaoxacycloicosane undergoes various chemical reactions, including complexation with metal cations. It has a high affinity for potassium cations, forming stable complexes in methanol . The compound can also act as a phase-transfer catalyst in reactions such as the N-alkylation of heterocyclic compounds and the allylation of functionalized aldehydes .
Common reagents and conditions used in these reactions include potassium hydroxide, sodium borohydride, and potassium fluoride-alumina. Major products formed from these reactions include diaryl ethers, diaryl thioethers, and diarylamines .
Scientific Research Applications
1,4,7,10,13,16-Hexaoxacycloicosane has a wide range of scientific research applications. In chemistry, it is used as a phase-transfer catalyst and in the synthesis of various organic compounds . In biology, it is employed in the study of ion transport and membrane permeability due to its ability to form complexes with metal cations .
In medicine, the compound is used in the development of drug delivery systems and as a component in diagnostic assays. Industrial applications include its use in the purification of metals and as an additive in the production of polymers .
Mechanism of Action
The mechanism of action of 1,4,7,10,13,16-Hexaoxacycloicosane involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether structure coordinate with the cation, stabilizing it within the ring. This complexation can affect the solubility, reactivity, and transport of the cation in various environments .
Molecular targets and pathways involved include the interaction with potassium, calcium, strontium, and barium ions. The stability of these complexes varies depending on the cation and the solvent used .
Comparison with Similar Compounds
1,4,7,10,13,16-Hexaoxacycloicosane is unique among crown ethers due to its specific affinity for potassium cations. Similar compounds include:
Dibenzo-18-crown-6: A derivative with benzene rings attached to the crown ether structure.
Hexaaza-18-crown-6: A crown ether with nitrogen atoms replacing some of the oxygen atoms.
1,4,7,10,13,16-Hexathiacyclooctadecane: A sulfur-containing analog of 18-crown-6
These compounds share similar complexation properties but differ in their affinity for various cations and their chemical reactivity.
Properties
CAS No. |
62991-36-0 |
---|---|
Molecular Formula |
C14H28O6 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
1,4,7,10,13,16-hexaoxacycloicosane |
InChI |
InChI=1S/C14H28O6/c1-2-4-16-6-8-18-10-12-20-14-13-19-11-9-17-7-5-15-3-1/h1-14H2 |
InChI Key |
DTFUUFAGNFLISH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOCCOCCOCCOCCOCCOC1 |
Origin of Product |
United States |
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